3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through a one-pot three-component reaction. This involves the reaction of 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile in the presence of a base such as sodium hydroxide (NaOH) under heating or ultrasonic irradiation . The reaction typically proceeds as follows:
Reactants: 3-amino-1,2,4-triazole, 2-methoxybenzaldehyde, and malononitrile.
Conditions: The reaction mixture is heated or subjected to ultrasonic irradiation in ethanol with NaOH as a catalyst.
Product: The desired triazolopyrimidine derivative is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated or other substituted triazolopyrimidine derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a dual inhibitor of c-Met and Pim-1 kinases, it exerts its anticancer effects by:
Inhibiting c-Met kinase: This leads to the disruption of signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibiting Pim-1 kinase: This results in the induction of apoptosis and inhibition of cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific structural features and the presence of a methoxyphenyl group, which contributes to its distinct pharmacological profile. Its dual inhibition of c-Met and Pim-1 kinases sets it apart from other similar compounds, making it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-6-3-2-5-9(10)11-14-15-12-13-7-4-8-16(11)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBZNUABDNUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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